molecular formula C18H14F3N3O3 B2526971 Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396758-86-3

Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2526971
CAS No.: 1396758-86-3
M. Wt: 377.323
InChI Key: CKOWKZNLHIZPNO-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a benzamido moiety in its structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate pyrazole derivatives with substituted benzamides. The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like FeCl3 to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group and benzamido moiety can participate in substitution reactions with nucleophiles or electrophiles, forming substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The benzamido moiety may also play a role in stabilizing these interactions, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyridine derivatives:

Properties

IUPAC Name

ethyl 5-[[3-(trifluoromethyl)benzoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-2-27-17(26)14-10-22-24-7-6-13(9-15(14)24)23-16(25)11-4-3-5-12(8-11)18(19,20)21/h3-10H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOWKZNLHIZPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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